OTTOFUELII
Description
Evolution of High-Energy Density Chemical Systems Research
Research into high-energy density chemical systems has historically been driven by the need for improved performance in propulsion systems. Early efforts focused on understanding the combustion of various fuels and oxidizers. The development of solid propellants provided a compact and reliable energy source, while liquid bipropellants offered higher specific impulse by allowing for optimization of fuel and oxidizer ratios. sciepub.com The concept of specific impulse, a measure of propellant efficiency, is a key metric in this research, with higher values indicating less propellant needed for a given thrust over time. sciepub.com The ongoing search involves exploring new molecular structures and formulations that can store and release energy more effectively. researchgate.netnasa.gov This includes investigating highly energetic dense compounds (HEDCs) and novel approaches like incorporating energetic additives into cryogenic solids. researchgate.netnasa.govnasa.gov
OTTOFUELII within Monopropellant Chemistry: A Case Study in Propellant Science
Monopropellant chemistry involves the use of a single chemical substance or mixture that contains both the fuel and the oxidizer components within its molecular structure or as a homogeneous blend. chemicalbook.comdtic.mil Decomposition of the monopropellant, often initiated by a catalyst or thermal stimulus, releases energy in the form of hot gases, which can then be expanded through a nozzle to generate thrust. dtic.mil This contrasts with bipropellant systems, which require separate fuel and oxidizer tanks and a more complex delivery system. nasa.gov
This compound serves as a notable case study in monopropellant science. It is a liquid mixture composed of three primary constituents: propylene (B89431) glycol dinitrate (PGDN), dibutyl sebacate (B1225510), and 2-nitrodiphenylamine (B16788). chemicalbook.com Propylene glycol dinitrate is the energetic component, a nitrated ester responsible for the fuel's explosive potential. chemicalbook.com Dibutyl sebacate acts as a desensitizer, reducing the sensitivity of the mixture, while 2-nitrodiphenylamine functions as a stabilizer. youtube.com This specific formulation allows this compound to combust in the absence of external oxygen, making it particularly suitable for applications in submerged environments like torpedoes. chemicalbook.com The careful tailoring of these components provides a balance between energetic performance, stability, and handling characteristics. youtube.com
Research into the decomposition of this compound and its components has provided insights into its behavior. Studies have shown that propylene glycol dinitrate and 2-nitrodiphenylamine can undergo decomposition when exposed to ultraviolet (UV) radiation in water. nih.gov Photolysis of propylene glycol dinitrate can produce various products, including aldehydes, nitrite (B80452) esters, nitrogen dioxide, nitric oxide, and nitrous acid. nih.gov In the presence of oxidants, aldehydes may oxidize to form compounds like lactic acid and pyruvic acid. nih.gov
Data on the composition of this compound is presented in the table below:
| Component | Chemical Formula | Approximate Weight Percentage | Role |
| Propylene Glycol Dinitrate | C₃H₆N₂O₆ | 76% | Energetic fuel |
| Dibutyl Sebacate | C₁₈H₃₄O₄ | 22% | Desensitizer |
| 2-Nitrodiphenylamine | C₁₂H₁₀N₂O₂ | 1.5% | Stabilizer |
Current Academic Landscape and Research Imperatives Pertaining to this compound
While this compound has a long history of operational use, research continues to explore aspects of its chemistry and environmental interactions. The academic landscape includes studies investigating its decomposition pathways and potential environmental fate. chemicalbook.comnih.gov Understanding how its components behave in different environments is crucial for managing potential impacts. For instance, studies have examined the biodegradation and photolysis of propylene glycol dinitrate and 2-nitrodiphenylamine in water. chemicalbook.comnih.gov
Current research imperatives may include further detailed investigations into the long-term stability of this compound under various storage conditions, advanced studies on its decomposition kinetics, and exploring potential methods for its remediation or neutralization if necessary. The development of analytical techniques for monitoring its components in environmental samples also remains relevant. cdc.gov Furthermore, while not a "green propellant" in the modern sense compared to alternatives like hydroxylammonium nitrate (B79036) (HAN) or high-test peroxide (HTP), the historical and continued use of this compound provides valuable context for the evolution and trade-offs in propellant design. dtic.milmdpi.comesa.int Research in high-energy density materials continues to push the boundaries of what is possible in propulsion, and the lessons learned from compounds like this compound inform the development of next-generation propellants. nasa.govtdiclub.com
Properties
CAS No. |
106602-80-6 |
|---|---|
Molecular Formula |
C12H23NO2 |
Origin of Product |
United States |
Historical Trajectory and Foundational Chemical Development of Ottofuelii
Genesis of OTTOFUELII Constituent Chemistry
The typical composition of this compound reflects the functional roles of its constituents:
| Component | Approximate Percentage | Primary Role |
| Propylene (B89431) Glycol Dinitrate | 76% | Energetic component |
| Dibutyl Sebacate (B1225510) | 22% | Desensitizer, Plasticizer |
| 2-Nitrodiphenylamine (B16788) | 1.5% | Stabilizer |
This specific formulation, developed by Dr. Otto Reitlinger, was introduced by the United States Navy in the mid-1960s. fishersci.cauni.luepa.gov
Evolution of Chemical Understanding and Formulation Stability
The chemical understanding of this compound has evolved through investigations into the properties and interactions of its components. Propylene glycol dinitrate is a nitrated ester, structurally similar to nitroglycerin. fishersci.cacdc.gov Dibutyl sebacate is an organic chemical used in various applications as a plasticizer. cdc.gov 2-Nitrodiphenylamine is a nitrated derivative of diphenylamine (B1679370), known for its stabilizing properties in energetic materials by scavenging acidic decomposition products. wikipedia.orgwikipedia.orgfishersci.cauni.lu
Ensuring the stability of the this compound formulation is critical for its safe and effective storage and performance. Dibutyl sebacate plays a key role in this by reducing the sensitivity of the mixture. fishersci.cauni.lu 2-Nitrodiphenylamine further enhances stability by mitigating the autocatalytic decomposition of propylene glycol dinitrate that can be initiated by the formation of acidic nitrates and nitrogen oxides over time. wikipedia.org Research into formulation stability often involves assessing the behavior of the mixture under various environmental conditions. nih.gov Studies utilizing techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Microcalorimetry (IMC) have been employed to investigate the thermal stability and the effects of stabilizers on the fuel. These studies have provided insights into the activation energy of the decomposition process and the subtle differences in stabilization provided by different additives.
While this compound is designed to be stable in its liquid form, resistant to fumes and flame under normal conditions, its energetic reaction occurs when vaporized and heated under pressure. epa.gov The complex combustion process involves the reaction of its components, producing a variety of products. epa.gov
Key Milestones in Academic Investigations of this compound Systems
Academic investigations into this compound systems have focused on understanding its chemical behavior, decomposition pathways, and environmental fate. Key milestones include detailed studies on the combustion byproducts of the monopropellant mixture. Research has aimed to develop chemical kinetic mechanisms to model the gas-phase combustion, providing a deeper understanding of the reaction processes and the species produced.
Investigations into the environmental chemistry of this compound components have also been significant. Studies have examined how the individual components partition into different environmental media, such as water, soil, and sediment, based on their physical and chemical properties. nih.gov Research has indicated that propylene glycol dinitrate can undergo volatilization from water, while 2-nitrodiphenylamine may associate with soil and sediments due to its lower solubility. nih.govcdc.gov Dibutyl sebacate has been shown to be susceptible to biodegradation by microorganisms. nih.govcdc.gov Furthermore, studies have explored the photolysis and photooxidation of propylene glycol dinitrate and 2-nitrodiphenylamine in water, highlighting another aspect of their environmental transformation. nih.gov
While some physical and chemical properties of the components have been characterized, academic investigations have also identified areas requiring further study, such as detailed partitioning coefficients, to fully understand the environmental behavior of released this compound. nih.gov Analytical techniques, including various chromatographic and spectroscopic methods, are crucial in these investigations to identify and quantify the components and their degradation products in different matrices.
Physical and Chemical Properties of this compound Components
| Property | Propylene Glycol Dinitrate | Dibutyl Sebacate | 2-Nitrodiphenylamine | This compound |
| Molecular Weight | 166.1 | 314.52 | 214.23 | No data |
| Color | Colorless | Clear | Orange | Reddish-orange |
| Physical State | Liquid | Liquid | Solid | Oily liquid |
| Vapor Pressure | Forms volatile azeotrope with water nih.gov | 3 mm Hg at 180 °C nih.gov | 1×10⁻⁵ mm Hg at 25 °C nih.gov | Relatively low fishersci.ca |
| Water Solubility | Low nih.gov | Insoluble nih.gov | Insoluble to slightly soluble nih.gov | Insoluble nih.gov |
Advanced Synthetic Methodologies and Process Engineering for Ottofuelii Constituents
Propylene (B89431) Glycol Dinitrate (PGDN) Synthesis: Mechanistic Insights and Nitration Process Optimization
Propylene Glycol Dinitrate (PGDN), a nitrate (B79036) ester of propylene glycol, is a key energetic component of OTTOFUELII. Its synthesis is typically carried out through the nitration of propylene glycol (PG) using a mixture of concentrated nitric and sulfuric acids. This reaction generates the nitronium ion, which is the active species for nitration. icm.edu.pl The process is highly exothermic, necessitating careful control of reaction conditions, particularly temperature, to ensure safety and maximize yield.
Alternative nitrating agents, such as dinitrogen pentoxide (N₂O₅), have been explored for PGDN synthesis. Using N₂O₅ can offer a cleaner synthetic route, achieving high yields (over 96%) with reduced environmental impact compared to traditional mixed acid methods.
Continuous Nitration Reactor Design and Kinetic Control
The manufacturing process for PGDN often involves continuous nitration of propylene glycol using a mixed acid. This continuous approach is crucial due to the exothermic nature of the nitration reaction. Efficient reactor design is essential to manage the heat generated and ensure intimate mixing, thereby preventing localized overheating or "hot spots" that could lead to dangerous side reactions or "fume offs."
Micro reaction technology represents a significant advancement in the continuous synthesis of nitrate esters like PGDN. This technology allows for rapid and uniform mixing of reagents at a micro-scale, offering advantages such as enhanced heat transfer and precise kinetic control. Optimizing reaction temperature is a critical aspect of kinetic control in nitration processes. Continuous flow processes utilizing microreactors have demonstrated the ability to achieve high yields (over 90%) of PGDN with short residence times (e.g., 1 minute), leading to high space-time yields.
Impurity Profiling and Mitigation Strategies in PGDN Production
Maintaining the purity of PGDN is paramount for the quality and stability of the final propellant. Impurities present in the starting materials, particularly propylene glycol and the mixed acid, can significantly impact the manufacturing process and the quality of the resulting PGDN, potentially leading to major safety and quality issues.
Effective impurity profiling and mitigation strategies are therefore critical. This involves rigorous quality control of incoming raw materials. Analytical techniques such as gas chromatography-mass spectrometry (GC/MS) and Fourier transform infrared spectroscopy (FTIR) are employed to assess the purity of synthesized PGDN and identify potential impurities. icm.edu.pl The development of innovative predictive tools is also being pursued to evaluate raw materials quickly and reliably before they are used in the production process, helping to ensure consistent product quality and robust processing.
Dibutyl Sebacate (B1225510) (DBS) and 2-Nitrodiphenylamine (B16788) (NDPA) Synthesis Pathways
Dibutyl Sebacate (DBS) and 2-Nitrodiphenylamine (NDPA) are other essential components of this compound, serving as a desensitizer and a stabilizer, respectively. Their synthesis involves distinct chemical pathways.
DBS is commonly synthesized through the esterification of sebacic acid with n-butanol. This reaction is typically carried out in the presence of a suitable catalyst, followed by distillation to isolate the product. Another method involves the reaction of butyl alcohol with sebacyl chloride. Research has focused on optimizing reaction conditions, such as temperature, catalyst type and concentration, and reactant ratios, to achieve high yields, in some cases approaching 100%.
2-Nitrodiphenylamine (NDPA) is a nitrated derivative of diphenylamine (B1679370). One synthetic route involves the reaction of nitrohalobenzenes, such as o-nitrochlorobenzene, with anilines. These reactions often utilize copper catalysts and are conducted at elevated temperatures. Another synthetic approach involves the nitration of diphenylamine itself. Purification steps, such as recrystallization from solvents like ethanol, are typically employed to obtain the desired purity of NDPA.
Scalability and Green Chemistry Principles in this compound Component Manufacturing
The industrial production of this compound components necessitates synthetic processes that are not only efficient but also scalable and environmentally conscious.
The synthesis of DBS has demonstrated significant industrial scalability. Its production methods are well-established, allowing for large-scale manufacturing to meet industrial demands. The use of DBS as a plasticizer, including in large-scale applications, highlights its suitability for high-volume production.
Scalability is also a key consideration in the industrial synthesis of 2-Nitrodiphenylamine. Manufacturing processes are designed to be cost-effective and capable of producing large quantities of NDPA.
For PGDN, the adoption of continuous flow chemistry, particularly utilizing microreactors, offers inherent advantages for scalability and safety compared to traditional batch processes. These continuous systems allow for increased throughput by scaling up the reactor volume or running multiple reactors in parallel.
While explicit details on comprehensive green chemistry principles for all aspects of this compound component manufacturing are not extensively detailed in the provided information, several aspects align with green chemistry principles. The exploration and use of cleaner nitrating agents like N₂O₅ in PGDN synthesis represent a move towards reducing hazardous byproducts. The increasing use of DBS as an eco-friendly and biodegradable plasticizer, replacing less environmentally friendly alternatives like phthalates, is another example of incorporating greener materials into the formulation. Furthermore, the development of inherently safer and more efficient continuous flow processes for energetic materials like PGDN contributes to green chemistry by minimizing risks and potentially reducing waste generation.
Here is a data table summarizing some synthesis parameters:
| Compound | Synthesis Method Highlights | Key Conditions/Notes | Yield |
| Propylene Glycol Dinitrate | Nitration of propylene glycol with mixed acid (HNO₃/H₂SO₄) | Controlled temperature, exothermic reaction. Continuous process often used. Microreactor technology. | >90% |
| Dibutyl Sebacate | Esterification of sebacic acid with n-butanol; Reaction of butyl alcohol with sebacyl chloride | Catalysts used; Distillation for purification. Optimized conditions (e.g., 90°C, catalyst, reactant ratio). | ~100% |
| 2-Nitrodiphenylamine | Reaction of nitrohalobenzenes with anilines; Nitration of diphenylamine | Copper catalysts; Elevated temperatures (e.g., 190–199°C). Purification by recrystallization. | 81% (for a related process) , 80% (based on 2-nitroaniline (B44862) in one method) |
Mechanistic Investigations of Ottofuelii Reactivity and Decomposition Pathways
Thermal Decomposition Kinetics and Intermediates of Propylene (B89431) Glycol Dinitrate
Propylene glycol dinitrate (PGDN) is a nitrate (B79036) ester that undergoes thermal decomposition at elevated temperatures. Pure PGDN is described as unstable and decomposes at 121 °C, which is below its boiling point. The thermal decomposition of PGDN can be studied using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) coupled with mass spectrometry (MS). These methods help identify exothermic thresholds and the gaseous byproducts formed during decomposition.
Studies have shown that the decomposition temperature of PGDN can increase with increasing heating rates. The thermal decomposition is expected to primarily involve the cleavage of O-NO₂ bonds. Potential energy diagrams illustrate the dominant beta-scission pathways for the decomposition products.
Analysis of the gaseous products during PGDN thermal decomposition by mass spectrometry has identified peaks corresponding to NO (m/e=30), C₃H₈ (m/e=44), and NO₂ (m/e=46). While H₂O, CH₄, O₂, N₂, and NO₃ were not observed as decomposition products in one study, the presence of NO and NO₂ indicates the breakdown of the nitrate ester groups.
Experimental strategies to mitigate PGDN's thermal instability during kinetic and decomposition studies include using controlled heating rates (<1°C/min) and inert atmospheres (e.g., N₂ or Ar) to suppress autocatalytic reactions. Rapid cooling and dilution in chilled solvents can also be used to stabilize intermediates for analysis.
Autocatalytic and Heterogeneous Reaction Mechanisms within OTTOFUELII Mixtures
The decomposition of nitrate esters, like PGDN, can be subject to autocatalytic processes, often involving the nitrogen oxides (NOx) produced during their breakdown. In this compound, the presence of 2-nitrodiphenylamine (B16788) (NDPA) is crucial for mitigating this autocatalytic decomposition. NDPA acts as a stabilizer by scavenging nitrogen oxides generated during the degradation of PGDN, thereby preventing a runaway decomposition reaction. The mechanism involves NDPA trapping NOx to form various nitration and nitrosation products. Maintaining an optimal concentration of NDPA (typically 1-2%) is important; concentrations outside this range can affect performance and stability.
Heterogeneous reaction mechanisms can also play a role, particularly during combustion, where reactions occur at the interface between the liquid fuel and the gas phase, and potentially on the surfaces of any solid residues formed.
Combustion Chemistry of this compound: Gas-Phase Pathways and Condensed-Phase Byproduct Formation
The combustion of this compound is a self-sustaining process that occurs without the need for an external oxidizer. This involves complex gas-phase reaction pathways and can lead to the formation of condensed-phase byproducts.
Detailed chemical kinetic mechanisms are developed to understand the gas-phase combustion of this compound. These models consider the reactions of the individual components and their decomposition products. Computational tools are used to simulate the combustion process, often modeling the combustor as a burner-stabilized flame.
Kinetic modeling reveals the sequence of reactions and the formation and consumption of various species within the flame front and post-flame regions. The decomposition products of PGDN, such as NO, NO₂, CH₂O, CH₃CHO, CH₂, and H, are key participants in the subsequent gas-phase reactions. The combustion process involves the oxidation of the fuel components and their fragments by the oxygen released from the nitrate esters.
A significant issue associated with the combustion of this compound is the formation of organic residues, which can lead to engine fouling. Kinetic modeling and experimental observations suggest that not all components are completely consumed during combustion. Specifically, a portion of the dibutyl sebacate (B1225510) (DBS) may persist in the post-flame region.
The formation of condensed-phase byproducts is hypothesized to be a primary cause of this oily build-up. The stabilizer, NDPA, is believed to contribute to the formation of a large number of polycyclic aromatic amines through radical recombination reactions. These high-boiling-point byproducts can condense out along the length of the combustor as the temperature decreases, forming residues and causing fouling. Understanding these formation pathways is crucial for developing strategies to reduce residue formation and improve engine cleanliness.
Chemical Kinetic Modeling of Combustion Reactions
Shock-Induced Chemical Transformations and Detonation Phenomena
This compound, particularly its primary component PGDN, is known to be shock-sensitive and can undergo detonation under appropriate conditions. Shock-induced chemical transformations involve rapid physical and chemical changes initiated by a shock wave passing through the material.
The detonation velocity of PGDN is reported to be 6,900 m/s at a density of 1.37 g/cm³. The shock sensitivity of energetic materials is often assessed using gap tests, which determine the critical shock pressure required for initiation. Impact sensitivity is another related property, measuring the susceptibility to initiation by mechanical impact.
While pure PGDN is shock-sensitive, this compound is formulated with a desensitizer (DBS) and a stabilizer (NDPA) to control its sensitivity and ensure practical stability under normal handling conditions. Despite these additives, detonation can still occur under extreme conditions.
Research into shock-induced phenomena in energetic materials like those in this compound involves studying the processes of ignition and the buildup to detonation. Factors such as particle size, density, and temperature can influence shock sensitivity. Modeling the shock initiation process often involves using dynamic reaction rate equations. The critical initiation pressure can decrease with increasing temperature, indicating increased shock sensitivity at higher temperatures.
Theoretical and Computational Chemistry Approaches for Ottofuelii Systems
Quantum Mechanical (QM) Calculations of OTTO FUEL II Constituents and Reactive Intermediates
Quantum Mechanical (QM) calculations, based on the fundamental principles of quantum mechanics, are essential for investigating the electronic structure and reactivity of molecules. These methods provide highly accurate information about molecular properties, reaction energetics, and transition states, which are critical for understanding the initial decomposition steps of energetic materials like PGDN.
Electronic Structure Elucidation and Bonding Analysis
QM calculations are employed to determine the electronic structure of OTTO FUEL II components (PGDN, DBS, and 2-NDPA) and their potential decomposition products. This involves calculating molecular orbitals, charge distributions, and bond energies. Such analyses help in identifying the weakest bonds within the molecules, which are likely to be the initial sites of chemical reaction during thermal decomposition or initiation. For nitrated esters like PGDN, QM calculations can elucidate the nature of the O-NO2 bond and its susceptibility to cleavage.
Potential Energy Surface Mapping for Key Reaction Steps
Mapping the potential energy surface (PES) using QM methods allows for the identification of reaction pathways and the determination of energy barriers for elementary reactions. This is particularly important for understanding the initial decomposition mechanisms of PGDN, which drive the energy release in OTTO FUEL II. QM calculations can pinpoint transition states, providing activation energies that are crucial inputs for kinetic modeling. Studies on similar energetic materials have utilized QM to map out complex decomposition pathways involving bond breaking, isomerization, and radical formation.
Density Functional Theory (DFT) Applications in Reaction Pathway Delineation
Density Functional Theory (DFT) is a widely used QM method that offers a balance between computational cost and accuracy, making it suitable for studying larger molecular systems and more complex reaction networks. DFT is extensively applied in delineating reaction pathways relevant to the combustion and decomposition of propellants.
DFT calculations have been performed for key species and transition states in the combustion of liquid monopropellants, including components found in OTTO FUEL II. By calculating the energies of reactants, products, and transition states along a proposed reaction coordinate, DFT helps to determine the feasibility and kinetics of various reaction channels. This is instrumental in constructing detailed chemical kinetic mechanisms. For OTTO FUEL II, DFT can be used to study the unimolecular decomposition of PGDN, the role of 2-NDPA as a stabilizer by exploring its reactions with decomposition intermediates, and the high-temperature reactions of DBS fragments.
Molecular Dynamics (MD) Simulations of OTTO FUEL II Mixtures and Interactions
Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecular systems over time. By simulating the motion of atoms and molecules based on classical mechanics and interatomic potentials, MD can provide insights into the physical properties and interactions within OTTO FUEL II as a liquid mixture.
MD simulations can be used to investigate the miscibility of the components, density, viscosity, and thermal transport properties of OTTO FUEL II under various conditions, including high pressures and temperatures relevant to propulsion systems. Furthermore, reactive MD simulations, such as those employing ReaxFF potentials, can model the dynamic process of chemical reactions within the condensed phase or at interfaces, offering a time-dependent view of decomposition and energy transfer. This is particularly valuable for understanding how the mixture's environment affects the initial decomposition events.
Automated Reaction Mechanism Generation (RMG) for Complex Combustion Models
The combustion of a complex mixture like OTTO FUEL II involves a vast network of elementary reactions. Manually constructing comprehensive chemical kinetic mechanisms is a challenging and time-consuming task. Automated Reaction Mechanism Generation (RMG) software packages utilize a set of reaction templates and thermodynamic data to automatically generate reaction networks for a given set of initial species.
RMG has been applied to the combustion of energetic materials and components similar to those in OTTO FUEL II. By starting with the components of OTTO FUEL II, RMG can generate a detailed mechanism encompassing thousands of elementary reactions involving numerous intermediate species. These mechanisms are crucial for performing combustion simulations, predicting flame speeds, ignition delays, and the formation of combustion products. RMG helps in identifying important reaction pathways that might not be immediately obvious, contributing to a more complete understanding of the combustion process.
Computational Modeling of Condensed-Phase Behavior and Interfacial Phenomena
The performance and stability of liquid propellants like OTTO FUEL II are significantly influenced by their condensed-phase behavior and interactions at interfaces, such as the liquid-gas interface during combustion or interfaces with containment materials. Computational modeling techniques are employed to study these phenomena.
Beyond reactive MD, other computational methods can probe condensed-phase properties. For instance, Monte Carlo simulations can be used to study the equilibrium properties of the liquid mixture. Modeling interfacial phenomena can involve techniques that examine surface tension, wetting behavior, and adsorption of components or intermediates at surfaces. Understanding these aspects is important for predicting how the fuel behaves within a propulsion system, including fuel flow and potential interactions with engine components or combustion chamber walls, which could contribute to phenomena like engine fouling.
Advanced Analytical Spectroscopies and Chromatographic Methodologies for Ottofuelii System Characterization
High-Resolution Mass Spectrometry (HRMS) for Byproduct Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unbiased characterization of chemical compounds, including the identification and quantification of byproducts in complex mixtures like OTTOFUELII. HRMS provides accurate mass measurements, which are crucial for determining the elemental composition of unknown substances, such as degradation products or impurities. The high resolving power of HRMS allows for the differentiation of compounds with very close nominal masses, which is essential in complex matrices.
In the context of energetic materials, HRMS can be used to identify trace contaminants or unexpected reaction products that may form during synthesis, storage, or decomposition. While direct studies on this compound byproducts specifically using HRMS were not extensively detailed in the search results, HRMS is a prominent analytical tool for characterizing byproducts in various chemical systems, including chlorinated disinfection byproducts in environmental samples. The principle involves ionizing the sample and measuring the mass-to-charge ratio of the resulting ions with high accuracy, enabling the determination of molecular formulas. This capability is invaluable for elucidating the chemical structures of byproducts in this compound, even at low concentrations.
Chromatographic Techniques (GC, HPLC) for Multi-Component Analysis and Degradation Product Tracing
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for the separation, identification, and quantification of the components within this compound and for tracing its degradation products.
GC is particularly suitable for the analysis of volatile or semi-volatile compounds. Methods using GC with electron capture detection (ECD) have been employed for detecting PGDN and its metabolites in biological samples and wastewater. A more rapid GC method for sample preparation has also been developed. GC coupled with a thermal energy analyzer (TEA) or ECD has been used for the analysis of explosives, including the detection of mono- and dinitrated propylene (B89431) glycols at trace levels. GC/TEA offers advantages in sensitivity and resolution for separating propylene glycol mononitrate isomers compared to HPLC/EC. Dibutyl sebacate (B1225510) has also been detected in seawater and wastewater using GC/MS. However, GC methods may be less suitable for analyzing 2-nitrodiphenylamine (B16788) due to potential denitrosation in the heated zone.
HPLC is a versatile technique applicable to a wider range of compounds, including those that are non-volatile or thermally labile. HPLC with UV detection (HPLC/UV) and HPLC with electrochemical detection (HPLC/EC) have been used to measure 2-nitrodiphenylamine in effluent water, river sediment, and propellants. HPLC/UV has been found suitable for measuring 2-nitrodiphenylamine at detection limits below 10 ppm in water. HPLC/EC is reported to be more selective and sensitive than HPLC/UV for 2-nitrodiphenylamine analysis, providing a more uniform response and lower detection limits. Reverse phase HPLC/UV has been used to accurately identify and quantify 2-nitrodiphenylamine in complex propellant mixtures. HPLC is also widely used in stability testing to detect and quantify degradation products formed under various stress conditions. The technique's high resolution, accuracy, and efficiency make it indispensable for analyzing complex mixtures and tracing degradation pathways.
Research findings highlight the application of these techniques:
GC/ECD has been used to determine PGDN in effluent water, although it does not detect propylene glycol mononitrate, a hydrolysis product.
HPLC/UV and GC/FID have been used to measure 2-nitrodiphenylamine in environmental samples.
HPLC has been used for the quantification of trace contaminants like orthochloronitrobenzene in this compound.
These chromatographic methods, often coupled with sensitive detectors, are crucial for the detailed compositional analysis of this compound and the monitoring of its chemical integrity over time.
In Situ Spectroscopic Probes (e.g., FTIR, Raman) for Reaction Monitoring
In situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide real-time molecular information and are valuable for monitoring chemical reactions, including potential decomposition or interactions within the this compound system. These techniques can be applied directly to the sample without extensive preparation, making them suitable for monitoring processes as they occur.
FTIR spectroscopy is effective for identifying functional groups and changes in chemical bonding. It is particularly useful for monitoring reactions where bonds with strong dipoles, such as C=O, O–H, N=O, and C≡N, are involved. ATR-FTIR, which uses attenuated total reflectance, is well-suited for monitoring reactions in solution, even in the presence of particles or bubbles. FTIR can provide highly precise information about samples' chemical bonding and functional groups, making it a powerful technique for reaction monitoring and quality assurance.
Raman spectroscopy is complementary to FTIR and is effective for studying non-polar molecules and symmetric vibrations. It can provide information about intra- and intermolecular vibrations. Raman spectroscopy is particularly useful for in situ process monitoring due to the availability of fiber optic probes. It has been applied to monitor the kinetics and completion of various reactions, including polymerization and curing processes. While water is a strong absorber in FTIR, it is a weak scatterer in Raman, making Raman suitable for aqueous systems.
In the context of energetic materials, these techniques can potentially be used to monitor the stability of this compound components, detect the onset of decomposition by observing changes in characteristic vibrational bands, or study interactions between the components. For example, monitoring the N-O stretching vibrations in PGDN could provide insights into its stability. While specific applications of in situ FTIR or Raman for monitoring reactions within this compound were not detailed in the search results, these techniques are widely applied for reaction monitoring in various chemical systems, including the curing of adhesives and the degradation of composite materials.
Thermal Analysis Techniques (DSC, IMC) for Stability and Energetic Properties
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Microcalorimetry (IMC), are crucial for evaluating the thermal stability and energetic properties of materials like this compound. These methods measure heat flow into or out of a sample as a function of temperature or time, providing information about transitions, reactions, and energy release.
DSC measures the heat absorbed or released during thermal transitions, such as melting, crystallization, glass transitions, and decomposition. It can be used to determine melting points, glass transition temperatures, and study reaction kinetics by measuring the heat of reaction as a function of temperature or time. Dynamic and isothermal DSC have been used to investigate the thermal stability of this compound with different stabilizers. DSC kinetics can provide information about the activation energy of decomposition.
IMC measures very small heat flows over extended periods at a constant temperature. This technique is highly sensitive and can detect subtle exothermic or endothermic processes related to slow decomposition or aging that might not be apparent in DSC scans. IMC is particularly useful for assessing long-term stability. Studies on this compound have shown that IMC analysis was sensitive enough to detect small differences in the energy of interaction between the fuel and different stabilizers, which was not observed by DSC kinetics.
Research findings using these techniques on this compound include:
Dynamic and isothermal DSC studies have been conducted on this compound samples to assess the impact of stabilizers on thermal stability.
DSC experiments involving controlled cooling and heating revealed a crystallization peak, a glass transition temperature step, and a melting peak for this compound.
| Thermal Event | Temperature (°C) | Technique Used |
| Crystallization Peak | -48 ± 1 | DSC |
| Glass Transition Step | ~-54 ± 0.5 | DSC |
| Melting Peak | -28 ± 0.4 | DSC |
Data derived from .
IMC analysis provided energy of interaction values between this compound and different stabilizers, ranging from 7 to 14 Joules, demonstrating its sensitivity to subtle stability differences.
These thermal analysis techniques provide essential data on the thermal behavior, stability, and potential energy release characteristics of this compound, which are critical for its safe handling and storage.
Surface Analytical Techniques (e.g., XPS, ToF-SIMS, SEM-EDXS) for Residue Characterization
Surface analytical techniques are employed to investigate the chemical composition and morphology of the outermost layers of a material or residues left after reactions or decomposition. X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDXS) are valuable in this regard.
XPS provides elemental composition and chemical state information from the top few nanometers of a surface. It is useful for identifying the elements present and determining their bonding environments. XPS can quantify the amount of contamination or specific elements on a surface.
ToF-SIMS is a highly surface-sensitive technique that provides molecular and elemental information from the top 1-2 nm of a sample. It uses a pulsed ion beam to desorb and ionize molecules and atoms from the surface, which are then analyzed by a time-of-flight mass spectrometer. ToF-SIMS is excellent for identifying organic species and can provide high-resolution spatial distribution maps of surface species. It offers greater elemental sensitivity than SEM-EDX and can detect fragments characteristic of inorganic compounds.
SEM provides high-resolution images of the sample surface morphology. When combined with EDXS (SEM-EDXS), it allows for elemental analysis of specific areas or features observed in the SEM image. EDXS provides elemental composition information but typically has a lower surface sensitivity and spatial resolution compared to XPS and ToF-SIMS.
For this compound, these techniques could be applied to characterize residues left after combustion or decomposition, analyze the surface of materials exposed to the fuel, or investigate the distribution of components or degradation products on a surface. For instance, surface analysis could help understand how stabilizers migrate to the surface or how decomposition products deposit on container walls. While specific studies on this compound residues using this combination of techniques were not detailed, XPS and ToF-SIMS are commonly used together for comprehensive surface characterization, particularly for organic materials and polymers. ToF-SIMS can provide molecular information to identify organic species, while XPS provides quantitative elemental and chemical state information. SEM-EDX is often used as a complementary technique for morphological imaging and elemental analysis of larger features.
Environmental Fate, Transport, and Degradation Pathways of Ottofuelii Components
Aqueous Phase Transformation Mechanisms: Hydrolysis and Photolysis
The behavior of OTTOFUELII components in aquatic environments is influenced by processes such as hydrolysis and photolysis.
Propylene (B89431) Glycol Dinitrate (PGDN): Hydrolysis is generally not considered a significant environmental fate process for PGDN due to the absence of readily hydrolyzable functional groups. However, some research suggests that PGDN can undergo rapid hydrolysis under highly alkaline conditions (pH 10.8 or higher), although such pH levels are uncommon in most natural environments. PGDN is known to be susceptible to photolysis and photooxidation in aqueous solutions. Studies using ultraviolet (UV) radiation have demonstrated the decomposition of PGDN, yielding products such as aldehydes, nitrite (B80452) esters, nitrogen dioxide, nitric oxide, and nitrous acid. In the presence of oxidants like oxygen or ozone (potentially produced during photolysis), aldehydes may further oxidize to compounds like lactic acid and pyruvic acid. The extent to which direct sunlight photolysis contributes to PGDN degradation in the environment remains unclear, as some experimental studies utilized UV wavelengths shorter than those present in natural sunlight.
Dibutyl Sebacate (B1225510) (DBS): Dibutyl sebacate is expected to undergo hydrolysis in the environment, although this process is generally slow. Estimated base-catalyzed second-order hydrolysis rate constants suggest half-lives of approximately 4.5 years at pH 7 and 166 days at pH 8. The primary hydrolysis products of DBS are anticipated to be butanol and sebacic acid. DBS also possesses functional groups that can absorb light above 290 nm, indicating the potential for direct photolysis in the environment. However, the specific kinetics of this direct photolysis pathway are not well-established.
2-Nitrodiphenylamine (B16788) (2-NDPA): Similar to PGDN, 2-nitrodiphenylamine is subject to photolysis and photooxidation when exposed to UV radiation in water. Experimental observations have shown the removal of 2-NDPA from aqueous solutions under UV light, although quantitative rate data for its decomposition via photolysis are limited.
Table 1 summarizes the aqueous phase transformation mechanisms for the components of this compound.
Table 1: Aqueous Phase Transformation Mechanisms (Note: This table is intended to be interactive)
| Component | Hydrolysis | Photolysis | Key Findings |
| PGDN | Not significant under typical conditions; rapid at high pH | Subject to photolysis/photooxidation under UV; potential for sunlight photolysis | UV photolysis yields aldehydes, nitrite esters, nitrogen oxides, lactic/pyruvic acids. |
| DBS | Slow hydrolysis; half-lives of years at neutral pH | Potential for direct photolysis; atmospheric photolysis by OH radicals | Hydrolysis products are butanol and sebacic acid. Atmospheric half-life estimated at 21 hours or 7 hours. |
| 2-NDPA | Limited information | Subject to photolysis/photooxidation under UV | Removed from solution under UV light; quantitative rates not widely available. |
Volatilization Kinetics and Atmospheric Fate of Components
Volatilization from water and soil surfaces, followed by atmospheric transport and degradation, represents another important environmental fate pathway for the components of this compound.
Propylene Glycol Dinitrate (PGDN): PGDN is considered the most volatile component of this compound. While its estimated Henry's Law constant suggests that volatilization from moist soil surfaces may not be a primary fate process, PGDN is known to form an azeotrope with water. This azeotrope formation can significantly enhance volatilization from water surfaces under environmental conditions. Estimated volatilization half-lives from a model river and a model lake, based on the azeotrope's Henry's Law constant, are approximately 2 hours and 5 days, respectively. Volatilization from dry soil surfaces is not expected to be significant based on its vapor pressure. In the atmosphere, vapor-phase PGDN is expected to degrade through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 50 days.
Dibutyl Sebacate (DBS): Dibutyl sebacate has a low vapor pressure, indicating that it exists in both vapor and particulate phases in the atmosphere. Volatilization from both moist soil and water surfaces is not expected to be an important environmental fate process based on its estimated Henry's Law constant. Similarly, volatilization from dry soil surfaces is not anticipated to be significant based on its vapor pressure. In the atmosphere, vapor-phase DBS is degraded by reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 21 hours or 7 hours. Particulate-phase DBS can be removed from the atmosphere through wet and dry deposition.
2-Nitrodiphenylamine (2-NDPA): 2-nitrodiphenylamine is not considered volatile enough for partitioning to air or water to be a significant environmental fate process. Its vapor pressure suggests that evaporation is not a major pathway for its removal from environmental matrices.
Table 2 provides estimated atmospheric half-lives for the components based on reactions with hydroxyl radicals.
Table 2: Estimated Atmospheric Half-Lives (Reaction with OH Radicals) (Note: This table is intended to be interactive)
| Component | Estimated Atmospheric Half-life (Gas Phase) | Source/Basis |
| PGDN | ~50 days | Reaction with photochemically-produced OH radicals |
| DBS | ~21 hours or ~7 hours | Reaction with photochemically-produced OH radicals |
| 2-NDPA | Limited information | Not considered significantly volatile |
Microbial Degradation Pathways in Environmental Matrices (Soil and Water)
Biodegradation by microorganisms in soil and water is a crucial process influencing the persistence and transformation of chemical compounds in the environment.
Propylene Glycol Dinitrate (PGDN): Research on the microbial degradation of PGDN has yielded mixed results. Some studies indicate that PGDN is poorly biodegraded by activated sewage sludge, pure bacterial cultures (e.g., Pseudomonas aeruginosa), and commercially available inocula designed for degrading nitrogen-containing wastes. This suggests that biodegradation of PGDN in soil and water environments may be slow. However, other experiments present conflicting evidence, with some indicating limited biodegradation.
Dibutyl Sebacate (DBS): In contrast to PGDN, dibutyl sebacate is generally considered readily biodegradable. Studies have shown that DBS is readily degraded by pure bacterial and fungal cultures. It is known to be rapidly biodegraded by a wide range of microorganisms. Estimated data further support that DBS is readily biodegradable under both aerobic and anaerobic conditions.
2-Nitrodiphenylamine (2-NDPA): Data regarding the biodegradation of 2-nitrodiphenylamine are conflicting, with some studies suggesting ready degradation and others indicating limited microbial breakdown. Despite the mixed evidence for individual components, it has been reported that all three components of this compound can be broken down by microorganisms in soil and water.
Aerobic and Anaerobic Biodegradation Processes
While specific detailed pathways for aerobic and anaerobic biodegradation of all this compound components are not extensively documented in the provided sources, general trends can be inferred.
Propylene Glycol Dinitrate (PGDN): The available information suggests that PGDN is generally resistant to rapid biodegradation under conditions tested, including those involving activated sludge, which would typically include both aerobic and potentially anaerobic microorganisms. The conflicting data highlight the need for further research to fully understand the conditions under which PGDN biodegradation might occur.
Dibutyl Sebacate (DBS): Dibutyl sebacate is indicated to be readily biodegradable under both aerobic and anaerobic conditions based on estimated data. This suggests that microbial communities in various environmental settings, including oxygenated surface waters and soils as well as anaerobic sediments or deeper soil layers, are capable of breaking down DBS.
2-Nitrodiphenylamine (2-NDPA): The information on 2-NDPA biodegradation is less conclusive. While it is broadly stated that microorganisms in soil and water can break down all three components, the specific efficacy under aerobic versus anaerobic conditions for 2-NDPA is not detailed.
Identification of Biodegradation Metabolites and Intermediates
Information on specific biodegradation metabolites for this compound components is limited in the provided search results, particularly for microbial degradation pathways.
Propylene Glycol Dinitrate (PGDN): While photolysis of PGDN has been shown to produce lactic and pyruvic acids as potential oxidation products of aldehydes , specific metabolites resulting directly from microbial biodegradation are not clearly identified in the provided text. One study noted no breakdown products of biodegradation were detected during a 30-day study where PGDN loss was observed, suggesting the loss was due to other processes like volatilization.
Dibutyl Sebacate (DBS): The expected hydrolysis products of DBS are butanol and sebacic acid, which could potentially serve as intermediates in its biodegradation. However, the specific metabolites formed during the complete microbial breakdown of DBS are not detailed.
2-Nitrodiphenylamine (2-NDPA): No specific biodegradation metabolites or intermediates for 2-nitrodiphenylamine are mentioned in the provided search results.
Sorption and Transport Phenomena in Aquatic and Terrestrial Environments
The movement and distribution of this compound components in the environment are significantly influenced by sorption to soil and sediment particles and transport through water and soil.
Propylene Glycol Dinitrate (PGDN): Propylene glycol dinitrate is expected to have high mobility in soil based on its estimated Koc value. It is not expected to adsorb significantly to suspended solids and sediment in water based on this estimated Koc. Despite its low solubility, PGDN is expected to partition substantially into water, but its persistence in the aquatic phase is limited by the formation of a volatile azeotrope with water. The potential for bioconcentration of PGDN in aquatic organisms is considered low, with an estimated BCF of 3.
Dibutyl Sebacate (DBS): Dibutyl sebacate is expected to exhibit low mobility in soil, indicated by an estimated Koc value of 575. This suggests that DBS will adsorb to soil particles. In aquatic environments, DBS is expected to adsorb to suspended solids and sediment based on its estimated Koc. This strong adsorption to solid phases is considered a likely fate for DBS in water systems. The estimated BCF of 77 for DBS suggests a moderate potential for bioconcentration in aquatic organisms.
2-Nitrodiphenylamine (2-NDPA): 2-nitrodiphenylamine is sparingly soluble in water. It has been observed to precipitate out of wastewater effluent and sorb to sediment. The presence of 2-NDPA in river sediment receiving wastewater runoff has been documented, and this association with sediment is considered its most likely environmental fate. A calculated octanol-water partition coefficient (log Kow) of 3.07 for 2-NDPA further supports its tendency to partition into organic matter, such as sediment. Despite its potential to sorb to sediment, a bioconcentration factor calculated for 2-NDPA indicates that it does not bioconcentrate in aquatic organisms or biomagnify in the food chain.
Table 3 summarizes the sorption and transport characteristics of the components.
Table 3: Sorption and Transport Characteristics (Note: This table is intended to be interactive)
| Component | Soil Mobility (Koc) | Sediment Adsorption | Water Solubility | Bioconcentration (BCF) | Key Transport/Fate |
| PGDN | High (~68) | Low | Low (1.3 g/L) | Low (~3) | High mobility in soil; volatilization from water via azeotrope |
| DBS | Low (~575) | High | Low (40 mg/L) | Moderate (~77) | Low mobility in soil; strong adsorption to sediment |
| 2-NDPA | Limited data | High | Sparingly soluble | Low | Association with sediment is a likely fate |
Engineering Principles and Materials Science Intersections of Ottofuelii Chemistry
Optimization of OTTOFUELII Combustion Performance in Propulsion Systems
Optimizing the combustion performance of this compound in propulsion systems is critical for achieving desired thrust and efficiency in applications like torpedoes. This compound decomposes to produce hot, energized gas that drives the engine. The decomposition of this compound yields approximately 1,100 btu per pound (11,275 btu/gal) at a flame temperature of approximately 2,300° F (approximately 1260 °C).
The combustion process of this compound is complex. Modeling results suggest that at high temperatures, the decomposition kinetics of the oxidizer, PGDN, are largely decoupled from the oxidation of the plasticizer, DBS. DBS appears to undergo pyrolysis and partial oxidation within a high-pressure bath gas containing CH₂O, NO₂, and NO. The stabilizer, NDPA, undergoes a conversion from nitrate (B79036) to nitro, followed by O-NO bond fission, resulting in a stable oxy-diphenylamine radical. This radical can then recombine to form polycyclic aromatic amines, which are believed to contribute to the formation of carbon deposits observed in engines.
Simulation models are being developed to evaluate energy consumption and efficiency in propulsion systems utilizing this compound, particularly in the context of hybrid systems for unmanned underwater vehicles (UUVs). These models aim to optimize component sizing and assess performance under various mission profiles.
Some research explores alternative approaches to improve performance, such as diluting the fuel with deionized water to reduce combustion temperatures to meet hardware requirements or investigating hybrid propulsion systems combining this compound combustion with electric power for extended duration missions.
Development of Novel Chemical Stabilizers and Additives for Enhanced Performance
The development of chemical stabilizers and additives is crucial for enhancing the performance and stability of energetic materials like this compound. In this compound, 2-nitrodiphenylamine (B16788) serves as a stabilizer to control the explosive decomposition of propylene (B89431) glycol dinitrate.
Research suggests that aromatic amines are recommended as stabilizers to delay the decomposition of nitrate esters and increase their storage life. Studies investigating the decomposition mechanisms of different nitrate esters and the stabilizing effect of aromatic amines, including novel phenols, are being conducted to understand these processes at a molecular level.
While the search results mention stabilizers in the context of PVC processing , this information is not directly relevant to the chemical stabilization of this compound, which is a monopropellant. The focus for this compound stabilization is specifically on controlling the decomposition of its energetic component, PGDN.
Enhancements in propellant formulation are also being explored through the addition of energetic powders to increase density and achieve higher thrust levels in volume-limited systems. The evaluation of alternative oxidizers is also part of broader research in propellant technology.
Catalytic Approaches for Enhanced Combustion or Degradation of this compound
Catalytic approaches can potentially be employed to enhance the combustion efficiency of this compound or to facilitate the degradation of its components, for instance, in environmental remediation contexts.
While the provided search results discuss catalytic combustion and degradation in the context of volatile organic compounds (VOCs) and other fuels , there is limited direct information on the specific application of catalytic methods for this compound combustion or degradation.
Research on monopropellants, including PGDN which is the main component of this compound, involves understanding their decomposition and combustion processes. Modeling the combustion of this compound has provided insights into the decomposition pathways of its components.
Further research would be needed to explore specific catalytic systems or materials that could influence the combustion characteristics of this compound for improved performance or facilitate its breakdown for safe disposal or environmental treatment.
Modeling of Fluid Dynamics and Atomization in this compound Injection Systems
Modeling of fluid dynamics and atomization is essential for optimizing the injection of liquid propellants like this compound into combustion chambers, directly impacting combustion efficiency. Atomization is the process of transforming a liquid flow into a spray of small droplets, increasing the surface area for better mixing and reaction.
Research specifically investigates the injection and atomization behaviors of liquid monopropellants, including this compound, in pintle injectors at high-pressure conditions. Pintle injectors are commonly used in liquid-fueled propulsion systems, including those for undersea vehicles.
Direct numerical simulations are employed to study the atomization processes. These simulations utilize theoretical and mathematical formulations based on three-dimensional incompressible Navier-Stokes equations with surface tension. Advanced techniques like the volume-of-fluid (VOF) interface capturing method and adaptive mesh refinement (AMR) are used to accurately model the complex two-phase flow and resolve the liquid-gas interface.
Studies have characterized the physical properties of this compound relevant to atomization modeling, including dynamic viscosity (0.0044 Pa·s), density (1232 kg/m ³), and surface tension at the gas-liquid interface (0.03445 N/m) at specific operating conditions (e.g., 106.2 bar, 300 K).
Simulation results for this compound injection through a pintle injector indicate the formation of a radially growing hollow cone spray film attached at the injector exit. Comparisons between computational results and experimental measurements of parameters like Sauter mean diameter and spray angle show good agreement, validating the modeling approaches.
Computational fluid dynamics (CFD) models, such as the VOF-to-DPM approach, are proven tools for simulating and visualizing atomization processes, capturing the transition from liquid jets to droplets under varying conditions, which can be challenging to observe experimentally.
Data Tables
Table 1: Typical Composition of this compound
| Component | Approximate Weight Percentage (%) | Role in Fuel |
| Propylene Glycol Dinitrate (PGDN) | 75 - 76 | Energetic Component |
| Dibutyl Sebacate (B1225510) (DBS) | 22 - 22.5 | Desensitizer, Plasticizer |
| 2-Nitrodiphenylamine (NDPA) | 1.5 | Stabilizer |
Table 2: Physical Properties of this compound (at 106.2 bar, 300 K)
| Property | Value | Unit |
| Dynamic Viscosity | 0.0044 | Pa·s |
| Density | 1232 | kg/m ³ |
| Surface Tension | 0.03445 | N/m |
Detailed Research Findings
Modeling of this compound combustion suggests that while PGDN decomposition drives the process, not all DBS is consumed, with approximately 5% potentially persisting in the post-flame region.
Combustion byproduct modeling indicates the formation of polycyclic aromatic amines from the stabilizer (NDPA), which are hypothesized to contribute to engine deposits.
Simulations of this compound injection in pintle injectors predict the formation of a radially growing hollow cone spray film.
Computational fluid dynamics models have shown good agreement with experimental data for this compound spray characteristics like Sauter mean diameter and spray angle.
Future Research Directions and Unresolved Challenges in Ottofuelii Chemical Science
Integration of Multiscale Modeling and Experimental Validation for Predictive Capabilities
The complex nature of Otto Fuel II combustion and behavior involves phenomena occurring across multiple length and time scales, from molecular interactions to bulk fluid dynamics. Integrating multiscale modeling approaches with experimental validation is crucial for developing predictive tools to understand and optimize processes involving Otto Fuel II. Computational fluid dynamics (CFD) models, such as the Volume of Fluid (VOF) to Discrete Phase Model (DPM) approach, are being explored to simulate atomization processes, which are critical for the performance of monopropellant fuels in propulsion systems. These models aim to accurately capture both large-scale interfaces and small-scale droplets formed during injection and breakup. Challenges include resolving widely disparate length and time scales and accurately capturing local interfacial phenomena. Experimental data, although limited for Otto Fuel II under certain conditions, is essential for validating these computational models.
Advancements in Real-Time Monitoring and Control of OTTOFUELII Chemical Processes
Real-time monitoring and control of chemical processes involving Otto Fuel II are essential for safety, quality control, and environmental protection. The volatile component, propylene (B89431) glycol dinitrate, poses potential health hazards, necessitating the monitoring of its vapor concentration in the workplace. Instruments like the Otto Fuel Monitor (OFM), which utilize Ion Mobility Spectrometry (IMS), have been developed for real-time monitoring of PGDN vapor. Further advancements in sensor technology and analytical procedures are needed to improve the sensitivity, selectivity, and reliability of real-time monitoring systems for all components and potential byproducts of Otto Fuel II, such as hydrogen cyanide and NOx produced during combustion. Developing predictive tools to evaluate starting materials before processing is also a form of control that can prevent issues downstream.
Fundamental Understanding of Interfacial Chemistry in Complex this compound Systems
The behavior and stability of Otto Fuel II, particularly in contact with other substances like water or potential oxidizers, are significantly influenced by interfacial chemistry. Research into the interactions occurring at the interfaces between Otto Fuel II and different media is crucial for understanding its environmental fate, decomposition pathways, and potential reactions in various scenarios. Studies have investigated the interaction between Otto Fuel II and aqueous hydroxylammonium perchlorate (B79767) (HAP), highlighting the role of PGDN decomposition at the liquid-liquid interface and the subsequent production of nitrous acid. This acidic environment can lead to a decrease in pH and depletion of the stabilizer (2-nitrodiphenylamine). A deeper fundamental understanding of these interfacial reactions through experimental techniques and theoretical modeling is necessary to predict the long-term stability of Otto Fuel II and its environmental behavior.
Development of Novel Chemical Engineering Strategies for Byproduct Mitigation and Resource Recovery
Combustion of Otto Fuel II produces byproducts, including hydrogen cyanide and NOx, which have environmental implications. Additionally, waste streams from the production and handling of Otto Fuel II can contain the parent compounds and their degradation products. Developing novel chemical engineering strategies for byproduct mitigation during combustion and for the effective treatment and resource recovery from Otto Fuel II-contaminated waste streams is a significant challenge. Current waste management practices often involve treating contaminated materials as hazardous waste. Research into advanced separation techniques, catalytic converters, or other chemical processes could help to neutralize or capture harmful byproducts and potentially recover valuable components or their breakdown products. Exploring bioremediation strategies for the degradation of Otto Fuel II components in contaminated environments is also an area of ongoing investigation, although some components like 2-nitrodiphenylamine (B16788) have shown resistance to biodegradation.
Q & A
Q. How to address variability in this compound's performance metrics across experimental batches?
- Methodological Answer : Implement statistical process control (SPC) charts to monitor batch consistency. Investigate root causes (e.g., raw material variability) via design of experiments (DoE). Report confidence intervals for critical metrics (e.g., catalytic turnover) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
